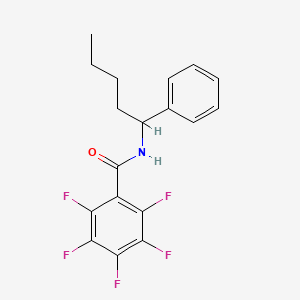![molecular formula C20H25BrN2O2S B4049281 N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)
N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide
Vue d'ensemble
Description
N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H25BrN2O2S and its molecular weight is 437.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.08201 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Polymer Research
The research into compounds similar to N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide encompasses a variety of chemical synthesis methodologies and applications in polymer science. For instance, the palladium-catalyzed carbonylation process has been utilized to synthesize polybenzamides with adamantane cores, leading to materials that exhibit significant thermal stability and solubility properties due to the incorporation of adamantane structures (Reichert & Mathias, 1994). These polymers demonstrate enhanced solubility and potential for film casting, underscoring the impact of adamantane derivatives on material science.
Radiochemistry and Positron Emission Tomography (PET)
In the realm of radiochemistry and imaging, adamantane derivatives have been explored for their utility in positron emission tomography (PET) imaging. The synthesis of radiolabelled amides, facilitated by palladium-mediated carbonylation and N-heterocyclic carbenes, showcases the role of adamantyl groups in developing imaging agents with high radiochemical yield and purity (Jennings et al., 2011). This research highlights the potential of adamantane-based compounds in enhancing diagnostic procedures through improved imaging agent synthesis.
Antiarrhythmic Activity Studies
Pharmaceutical research has identified adamantane-containing benzamides as potential antiarrhythmic agents. A series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides have been synthesized, demonstrating a novel spectrum of antiarrhythmic activity. Among these, specific compounds have emerged as lead drug candidates for further pharmacological investigation due to their promising activity profiles (Likhosherstov et al., 2014). This research underscores the therapeutic potential of adamantane derivatives in addressing cardiac arrhythmias.
Biosensor Development
Advancements in biosensor technology have also benefited from the study of adamantane derivatives. A high-sensitive biosensor, utilizing an FePt/CNTs nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrates the utility of adamantane-based compounds in electrochemical detection. This biosensor shows remarkable efficiency in the simultaneous determination of glutathione and piroxicam, illustrating the broad applicability of these compounds in analytical chemistry (Karimi-Maleh et al., 2014).
Propriétés
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3-bromo-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-2-25-17-4-3-15(8-16(17)21)18(24)22-19(26)23-20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHDQKVPNJSPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


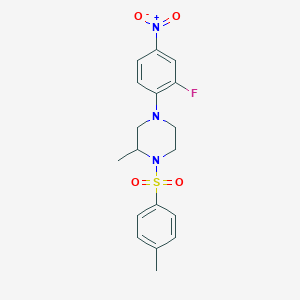
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B4049202.png)
![[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4049204.png)
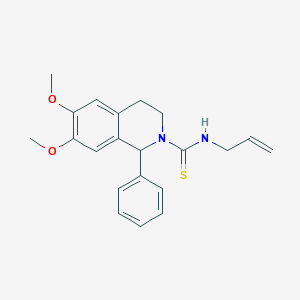
![2-bromo-N-[2-(butanoylamino)phenyl]benzamide](/img/structure/B4049214.png)
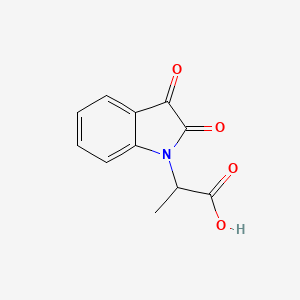
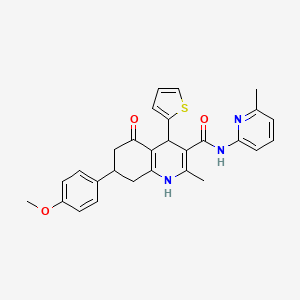

![2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4049243.png)
![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)
![2-thiophen-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4049256.png)
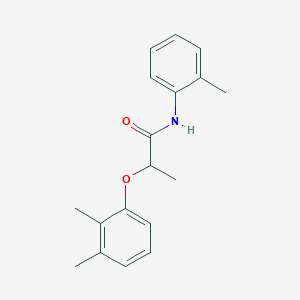
![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)
